N-(1H-indol-2-ylcarbonyl)norleucine
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Overview
Description
N-(1H-indol-2-ylcarbonyl)norleucine (NICL) is an amino acid derivative that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. NICL is a small molecule that is structurally similar to the natural amino acid leucine, but with a slightly different side chain. This difference allows NICL to interact with certain proteins in a unique way, making it a useful tool for studying protein-protein interactions and other biological processes.
Scientific Research Applications
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and N-2-(2-{[2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides were synthesized and characterized as potential antimicrobial agents .
- Methods of Application : These compounds were synthesized and characterized using different analytical tools. N-Acetylisatines were subjected to ring opening at their C2 carbons with the aid of different indole-bearing hydrazides to afford the respective glyoxylamides .
- Results : The antimicrobial activity of these compounds was assessed against a panel of Gram-positive and Gram-negative bacteria and certain fungal strains. The most sensitive microorganisms towards these compounds were Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
2-(1H-indole-2-carbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-7-12(15(19)20)17-14(18)13-9-10-6-4-5-8-11(10)16-13/h4-6,8-9,12,16H,2-3,7H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFLWIWAJYBOEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283118 |
Source
|
Record name | Norleucine, N-(1H-indol-2-ylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylcarbonyl)norleucine | |
CAS RN |
1452575-02-8 |
Source
|
Record name | Norleucine, N-(1H-indol-2-ylcarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1452575-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norleucine, N-(1H-indol-2-ylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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